N-((2-methoxypyridin-4-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
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Overview
Description
N-((2-methoxypyridin-4-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a complex organic compound that belongs to the class of nicotinamides This compound is characterized by the presence of a methoxypyridine moiety and a tetrahydrofuran ring, which are linked to a nicotinamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-methoxypyridin-4-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Methoxypyridine Moiety: This step involves the methylation of 2-hydroxypyridine to form 2-methoxypyridine.
Attachment of the Methoxypyridine to Nicotinamide: The 2-methoxypyridine is then reacted with a nicotinamide derivative under specific conditions to form the intermediate compound.
Introduction of the Tetrahydrofuran Ring:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((2-methoxypyridin-4-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.
Scientific Research Applications
N-((2-methoxypyridin-4-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((2-methoxypyridin-4-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A simpler analog with a similar core structure but lacking the methoxypyridine and tetrahydrofuran moieties.
2-Methoxypyridine: Shares the methoxypyridine moiety but lacks the nicotinamide and tetrahydrofuran components.
Tetrahydrofuran: Contains the tetrahydrofuran ring but is otherwise structurally distinct.
Uniqueness
N-((2-methoxypyridin-4-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[(2-methoxypyridin-4-yl)methyl]-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-23-17-9-13(6-7-19-17)10-21-18(22)14-4-5-16(20-11-14)25-12-15-3-2-8-24-15/h4-7,9,11,15H,2-3,8,10,12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNDSDJBMRLQHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)CNC(=O)C2=CN=C(C=C2)OCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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